![molecular formula C22H21ClN2O4 B2639070 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one CAS No. 902018-15-9](/img/structure/B2639070.png)

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

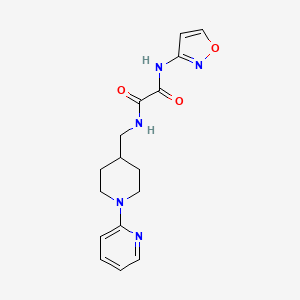

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl piperazine. Piperazine derivatives have been studied for their potential pharmacological properties . For instance, a related compound, “1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea” (BPPU), has been evaluated for its anticonvulsant and antidepressant activity .

Aplicaciones Científicas De Investigación

- The benzodioxole moiety in this compound has been associated with antitumor properties. Researchers have explored its potential as a chemotherapeutic agent against cancer cells .

- The presence of benzodioxole rings contributes to the compound’s antimicrobial activity. It has shown inhibitory effects against bacteria, fungi, and other pathogens .

- COX-2 (cyclooxygenase-2) is an enzyme associated with inflammation and pain. Compounds containing benzodioxole subunits have been studied as COX-2 inhibitors .

- The compound’s anti-JH (anti-juvenile hormone) properties have attracted interest. JH is involved in insect development and metamorphosis .

- A derivative of this compound, known as BDMMBSH, has been used for detecting the carcinogenic heavy metal ion lead (Pb^2+) .

Antitumor Activity

Antimicrobial Properties

COX-2 Inhibition

Anti-JH Activity

Detection of Heavy Metal Ions

Antiepileptic Potential

Mecanismo De Acción

Target of Action

Related compounds have been found to influence gaba-ergic neurotransmission in the brain .

Mode of Action

It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain . This could involve the compound binding to GABA receptors, thereby modulating the activity of these receptors and influencing the overall neurotransmission process.

Biochemical Pathways

Given its potential influence on gaba-ergic neurotransmission , it may impact pathways related to the synthesis, release, and reuptake of GABA, a key inhibitory neurotransmitter in the central nervous system.

Pharmacokinetics

It is known that similar compounds have high gi absorption, are bbb permeant, and are substrates for p-gp . These properties suggest that the compound may have good bioavailability.

Result of Action

Based on its potential influence on gaba-ergic neurotransmission , it may lead to changes in neuronal excitability and synaptic transmission, potentially impacting processes such as mood regulation, sleep, and seizure activity.

Propiedades

IUPAC Name |

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4/c23-17-2-4-19-18(11-17)16(10-22(26)29-19)13-25-7-5-24(6-8-25)12-15-1-3-20-21(9-15)28-14-27-20/h1-4,9-11H,5-8,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCMQAJJCWODLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=C4C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2638996.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2639001.png)

![Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate](/img/structure/B2639004.png)

![2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2639005.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide](/img/structure/B2639008.png)